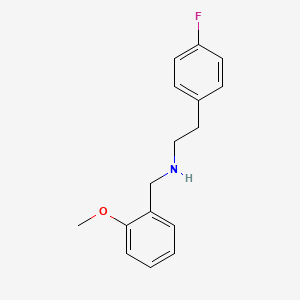

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine

Description

2-(4-Fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a fluorinated phenyl ring and a 2-methoxy-substituted benzyl group. Structurally, it belongs to the N-benzylphenethylamine (NBOMe/NBF) class, which is known for high affinity to serotonin 5-HT2A receptors, a hallmark of hallucinogenic and psychoactive substances .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[(2-methoxyphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO/c1-19-16-5-3-2-4-14(16)12-18-11-10-13-6-8-15(17)9-7-13/h2-9,18H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNKZJDVIRPJSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366348 | |

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353779-46-1 | |

| Record name | 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine typically involves the reaction of 4-fluorobenzaldehyde with 2-methoxybenzylamine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve stirring the reactants in a suitable solvent like methanol or ethanol at room temperature for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain amines or alcohols.

Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

The compound 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine is a member of the phenethylamine class, which includes various psychoactive substances. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and potential therapeutic uses.

Structure and Characteristics

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine is characterized by its fluorophenyl and methoxybenzyl substituents, which contribute to its unique biological activity. The molecular formula is with a molecular weight of approximately 303.37 g/mol.

Neuropharmacology

Research indicates that compounds structurally related to 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine exhibit significant activity at serotonin receptors, particularly the 5-HT_2A receptor. These compounds have been shown to induce hallucinogenic effects similar to those of classic psychedelics, making them subjects of interest in neuropharmacological studies .

Potential Therapeutic Uses

- Psychedelic Research : The compound's agonistic activity at serotonin receptors suggests potential applications in treating mental health disorders such as depression and PTSD through psychedelic therapy.

- Analgesic Properties : Preliminary studies indicate that certain phenethylamines can modulate pain pathways, offering a potential avenue for developing new analgesics .

- Cognitive Enhancement : Some research has suggested that compounds affecting serotonin pathways may enhance cognitive functions, which could be beneficial in treating cognitive decline associated with aging or neurodegenerative diseases.

Case Study Analysis

Recent case studies involving related compounds like 25I-NBOMe (a potent analog) highlight the importance of understanding the metabolic pathways and toxicity profiles associated with these substances. For instance, a clinical case reported severe intoxication following exposure to 25I-NBOMe, emphasizing the need for comprehensive toxicological assessments of similar compounds .

In Vitro Studies

In vitro metabolism studies have demonstrated that related phenethylamines undergo significant biotransformation in human hepatocytes. These studies utilize advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) to identify metabolites and assess their pharmacological implications .

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The benzyl group in NBOMe/NBF derivatives significantly influences receptor binding and metabolic stability. Key comparisons include:

- 2-Methoxybenzyl (Target Compound) : The 2-methoxy group enhances lipophilicity and may stabilize receptor interactions via hydrogen bonding. This substituent is shared with controlled NBOMe compounds like 25I-NBOMe and 25C-NBOMe .

- 25B-NBF exhibits a 5-HT2A pKi of 8.57, comparable to methoxy-substituted analogs .

- 2-Chloro/Bromo/Iodobenzyl : Halogen size and polarizability (e.g., iodine in 25I-NBOMe) correlate with prolonged receptor occupancy and higher potency but also increased toxicity risks .

Table 1: Benzyl Substituent Effects

Phenyl Ring Modifications

The phenyl ring’s substitution pattern dictates receptor selectivity and metabolic pathways:

- 4-Fluorophenyl (Target Compound) : The fluorine atom’s small size and high electronegativity may reduce steric hindrance and oxidative metabolism compared to bulkier halogens (e.g., bromo, iodo) .

- 2,5-Dimethoxy-4-Substituted (e.g., 25I-NBOMe) : Dimethoxy groups at 2,5-positions enhance 5-HT2A affinity. A 4-iodo substituent (25I-NBOMe) confers prolonged activity but increases hepatotoxicity risks .

Table 2: Phenyl Ring Substituent Comparison

Pharmacokinetic and Metabolic Profiles

- Target Compound : Predicted to undergo hepatic oxidation (e.g., O-demethylation of the methoxy group) and fluorophenyl ring hydroxylation, similar to 25B-NBOMe .

- 25B-NBF : Metabolized via N-debenzylation and sulfation, with major metabolites identified in human hepatocytes .

- 25I-NBOMe : Rapidly metabolized to inactive metabolites (e.g., 2C-I) via demethylation, contributing to its short half-life .

Analytical Differentiation

Positional isomers and substituent variations require advanced techniques for identification:

Biological Activity

2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine, also known by its CAS number 353779-46-1, is a compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a fluorophenyl group and a methoxybenzyl moiety, which contribute to its unique chemical properties. The presence of the fluorine atom may enhance its lipophilicity and influence its interaction with biological targets.

Biological Activity

Recent studies have highlighted several biological activities associated with 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine:

1. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

2. Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

3. Anticancer Potential

The compound has been evaluated for its anticancer activity. In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .

The exact mechanism by which 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The fluorophenyl group may facilitate binding to these targets, while the methoxybenzyl moiety could enhance selectivity and stability .

Data Table: Biological Activities and IC50 Values

| Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anti-inflammatory | TNF-α production | 20 | |

| Anticancer | HeLa | 10 | |

| Anticancer | MCF-7 | 12 |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various compounds, 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine was tested against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial growth at concentrations below 20 µM, indicating promising potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of the compound revealed that it significantly reduced TNF-α levels in LPS-stimulated macrophages. This suggests that it may modulate inflammatory responses through inhibition of pro-inflammatory mediators .

Case Study 3: Cancer Cell Cytotoxicity

In vitro tests on various cancer cell lines demonstrated that treatment with 2-(4-fluorophenyl)-N-(2-methoxybenzyl)ethanamine resulted in significant cytotoxicity. The compound induced apoptosis in HeLa cells, evidenced by increased Annexin V staining and caspase activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.